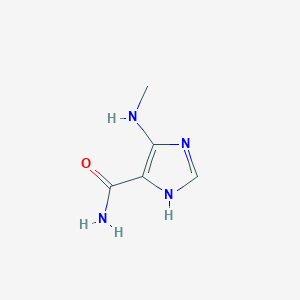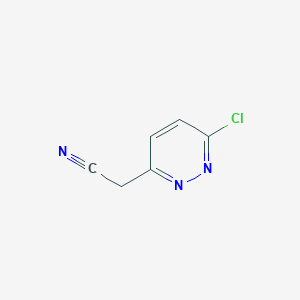![molecular formula C8H9BO3 B3332563 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 905710-77-2](/img/structure/B3332563.png)
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol
Vue d'ensemble
Description
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol, also known as 5-HMF boronic acid, is an organic compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. This compound has a boron atom in its structure, which makes it an important building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid is related to its boron atom, which can interact with various molecules through coordination bonds. In the case of proteasome inhibition, 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid can bind to the active site of proteasomes, preventing the degradation of proteins in cancer cells. This mechanism has been studied extensively, and the results suggest that 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid can be a promising anti-cancer agent.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid have been studied extensively in vitro and in vivo. In vitro studies have shown that 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid can inhibit the activity of proteasomes in cancer cells, leading to cell death. In vivo studies have shown that 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid can reduce tumor growth and improve survival rates in animal models of cancer. However, more studies are needed to determine the safety and efficacy of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid is its high yield and ease of synthesis. This makes it a valuable building block for the synthesis of various organic compounds. Another advantage is its potential as an anti-cancer agent, which has been demonstrated in vitro and in vivo studies. However, there are also limitations to the use of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid in lab experiments. One limitation is its potential toxicity, which needs to be further investigated. Another limitation is its stability, as it can degrade over time, leading to reduced activity.
Orientations Futures
There are several future directions for the study of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid. One direction is to investigate its potential as an anti-cancer agent in humans. This will require further studies to determine its safety and efficacy in clinical trials. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. This can lead to the development of new materials with applications in various fields, such as electronics and energy storage. Finally, more studies are needed to investigate the mechanism of action of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid, which can help to identify new targets for drug development.
Applications De Recherche Scientifique
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of various organic compounds, such as boron-containing polymers and dendrimers. In medicinal chemistry, 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been shown to have potential as an anti-cancer agent, as it can inhibit the activity of proteasomes, which are involved in the degradation of proteins in cancer cells. In materials science, 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been used as a cross-linking agent for the synthesis of hydrogels and other materials.
Propriétés
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCPDWREFJZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228161 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol | |
CAS RN |
905710-77-2 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905710-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

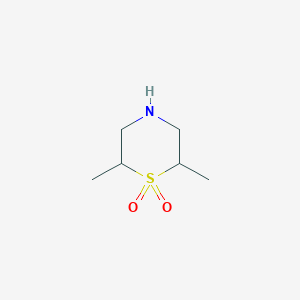
![5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol](/img/structure/B3332495.png)

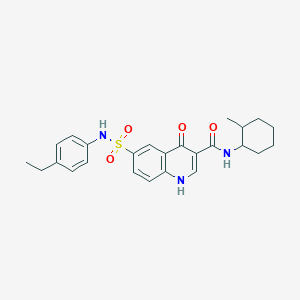

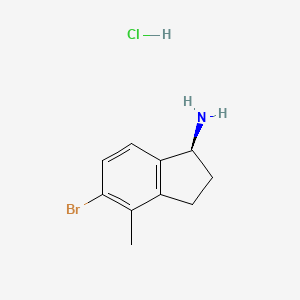
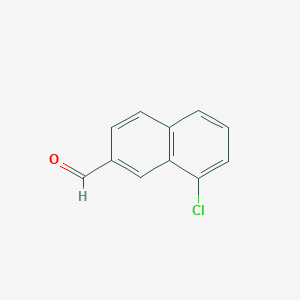


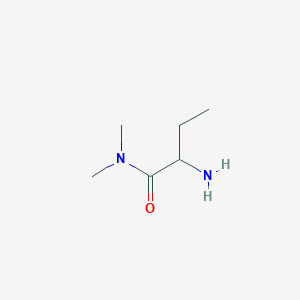

![4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid](/img/structure/B3332582.png)
